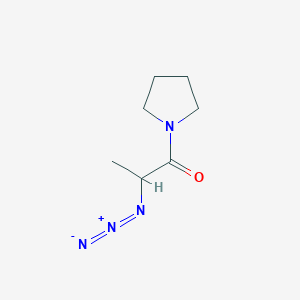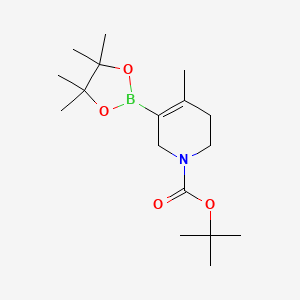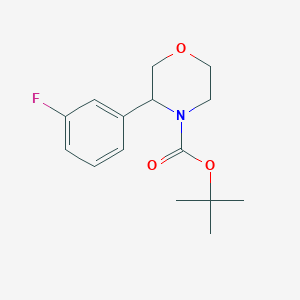![molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3](/img/structure/B3020008.png)
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its broad spectrum of biological activities. The introduction of a chloro group at the 2-position and a pyridinylmethylamino group at the 3-position on the naphthoquinone skeleton can potentially alter its chemical and biological properties, making it a compound of interest for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through chemo-selective reactions. For instance, 2,3-dichloro-1,4-naphthoquinone can react with primary amines to yield a series of derivatives, including 2-(alkylamino)-3-chloro-1,4-naphthoquinones and 2-(benzylamino)-1,4-naphthoquinones in good yields . Additionally, palladium-catalyzed coupling processes have been employed to synthesize 2,3-diamino-1,4-naphthoquinone derivatives, expanding the scope of accessible naphthoquinone compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using single-crystal X-ray diffraction. The introduction of various amine N-substituents induces conformational changes that affect the nature and number of donor-acceptor sites for noncovalent interactions, leading to diverse crystal packing patterns . The presence of C–Cl⋯π contacts, particularly with 2-(benzylamino)- and 2-(2-pyridylmethylamino)- substituents, is noteworthy as this interaction is rarely observed in organic crystal packing .
Chemical Reactions Analysis
The reactivity of this compound with various amines has been explored. For example, the reaction with cyclic amines such as piperidine, morpholine, and pyrrolidine can lead to the replacement of the chlorine atom and the formation of different reaction products depending on the solvent used . These reactions highlight the versatility of the naphthoquinone core in undergoing chemical transformations to yield a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized using standard spectroscopy and thermogravimetric methods. These compounds exhibit fluorescence in the range of 350–620 nm with significant Stokes shifts, and their cyclic voltammograms show two quasi-reversible single-electron waves . The thermal behavior of these compounds is also of interest, with most showing a first endothermic peak on the DTA curves without mass loss, which corresponds to their melting points . Remarkably, some derivatives have shown enhanced antibacterial activity, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Thrombosis and Platelet Aggregation
The compound 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone, and its derivatives, have been extensively studied for their inhibitory effects on thrombosis and platelet aggregation. One study revealed that a naphthoquinone derivative, referred to as J78, showed potential as an antithrombotic agent due to its significant antiplatelet activity, without altering coagulation parameters like activated partial thromboplastin time and prothrombin time in human plasma (Jin et al., 2004). Furthermore, another study found that NQ304, another naphthoquinone derivative, inhibited platelet aggregation and prevented death caused by pulmonary thrombosis in vivo, suggesting its potential as a novel antithrombotic agent (Yuk et al., 2000).
Anticancer and Antitumor Properties
Compounds with the this compound structure have shown significant anticancer and antitumor properties. A study by Lin et al. (1975) demonstrated that newly synthesized naphthoquinones exhibited strong antitumor activity against Sarcoma 180 ascites cells in mice (Lin, Lillis, & Sartorelli, 1975). Additionally, Tandon and Kumar (2013) highlighted the importance of naphthoquinone derivatives in anticancer treatment due to their diverse biological properties and emphasized the ongoing research in this field (Tandon & Kumar, 2013).
Pharmacological Properties
The pharmacological properties of this compound derivatives are diverse. A study reviewed the chemistry and pharmacology of 7-Methyljugulone, a biologically active naphthoquinone, and found it to possess a range of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities (Mbaveng & Kuete, 2014). Moreover, another study synthesized heterocyclic dichloronaphthoquinone derivatives and evaluated them for anticonvulsant and antidepressant activities, highlighting their potential in psychiatric treatment (Polish et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDDUIQQGCMMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)
![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)
![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)
![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)
![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)
![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)